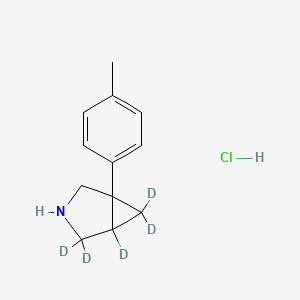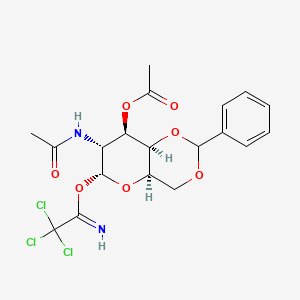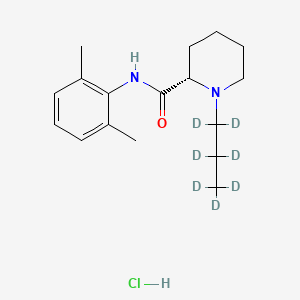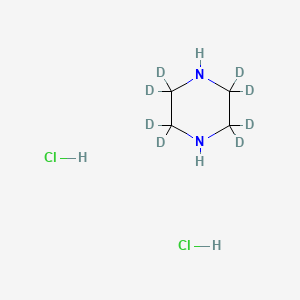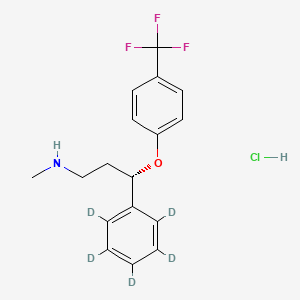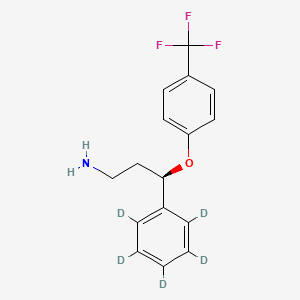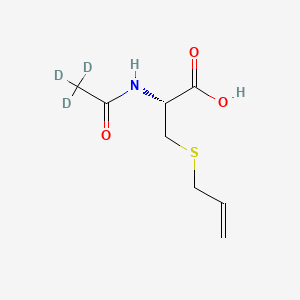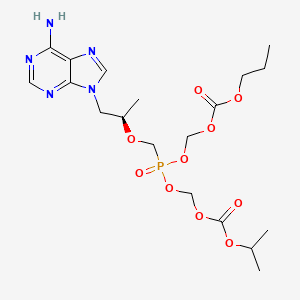
nPOC-POC Tenofovir(Mixture of Diastereomers)
Übersicht
Beschreibung
NPOC-POC Tenofovir (Mixture of Diastereomers) is a chemical compound with the molecular formula C19H30N5O10P . It has a molecular weight of 519.44 . This compound is a part of the Tenofovir API family . It is categorized as an impurity standard, and it is used in the research of antivirals and antiretrovirals, particularly for Anti-Hepatitis and Anti-HIV agents .
Wissenschaftliche Forschungsanwendungen
1. Nanoparticle-Based Drug Delivery Systems
Tenofovir has been studied for its potential in nanoparticle-based drug delivery systems. For instance, tenofovir was embedded into nanocarriers made of poly-(D,L-lactide-co-glycolide) (PLGA) and/or chitosan for more efficient drug loading and controlled release, particularly for anti-HIV applications (Belletti et al., 2012). Similarly, thiolated and nonthiolated chitosan nanoparticles loaded with tenofovir were studied for their biophysical properties, including mucoadhesion, which is crucial for HIV prevention (Meng et al., 2014).
2. Impact on Bone Mineralization and Cellular Transporters
The effects of tenofovir disoproxil fumarate, an antiretroviral prodrug, on mineralization and the expression of sodium-dependent phosphate transporters in primary human osteoblasts were explored. This study highlights the potential direct effects of tenofovir on bone health, independent of kidney function (Barbieri et al., 2018).
3. Antiviral Properties Against Hepatitis B Virus
Tenofovir's intracellular metabolism and in vitro activity against Hepatitis B Virus (HBV) were examined, demonstrating its efficiency in phosphorylation to its active form and its potential in treating chronic hepatitis B (Delaney et al., 2006).
4. Point-of-Care Testing Applications
A novel point-of-care test for urine tenofovir showed high accuracy compared to laboratory-based enzyme-linked immunosorbent assay (ELISA) in diverse patient populations. This application is significant for monitoring antiretroviral adherence (Spinelli et al., 2020).
5. Vaginal Gel Formulations for HIV Prevention
The design and in vitro evaluation of tenofovir-loaded vaginal gels were conducted to assess their potential in preventing HIV infections. This research contributes to the development of more effective and user-friendly HIV prevention methods (Timur et al., 2018).
6. Pharmacokinetic and Clinical Utility Studies
Studies have examined the pharmacokinetic properties and clinical usefulness of tenofovir DF, providing insights into its efficacy and potential adverse events (Fung et al., 2002).
Wirkmechanismus
Target of Action
The primary target of nPOC-POC Tenofovir, also known as [(((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl propyl dicarbonate, is the viral reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, making it a key target for antiretroviral drugs .
Mode of Action
nPOC-POC Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition results in decreased viral replication .
Biochemical Pathways
The biochemical pathway affected by nPOC-POC Tenofovir is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses . This disruption in the viral life cycle prevents the proliferation of the virus within the host.
Pharmacokinetics
The pharmacokinetics of nPOC-POC Tenofovir involve its absorption, distribution, metabolism, and excretion (ADME). Tenofovir is a dianion at physiological pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir is renally eliminated via active tubular secretion as well as passive diffusion .
Result of Action
The result of nPOC-POC Tenofovir’s action is the reduction of viral load in HIV-infected individuals . By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of viral particles in the body . This helps to manage the progression of HIV infection and reduce the risk of transmission .
Action Environment
The action of nPOC-POC Tenofovir can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can affect its efficacy due to potential drug-drug interactions . Additionally, patient-specific factors such as renal function can impact the drug’s pharmacokinetics, as tenofovir is renally eliminated . Therefore, careful monitoring and dose adjustments may be necessary in patients with renal impairment .
Biochemische Analyse
Biochemical Properties
The compound is an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor . It interacts with various enzymes and proteins, particularly those involved in the replication of HIV. The nature of these interactions is primarily inhibitory, preventing the normal function of these biomolecules and thereby halting the progression of the virus .
Cellular Effects
[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate has significant effects on various types of cells, particularly those infected with HIV. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits enzymes, and alters gene expression. Its primary mechanism of action is as a reverse transcriptase inhibitor, preventing the replication of HIV within host cells .
Eigenschaften
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P/c1-5-6-28-18(25)29-10-32-35(27,33-11-30-19(26)34-13(2)3)12-31-14(4)7-24-9-23-15-16(20)21-8-22-17(15)24/h8-9,13-14H,5-7,10-12H2,1-4H3,(H2,20,21,22)/t14-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYLBFEGOTZGO-OAMPWVDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858329 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217542-13-6 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl [(propoxycarbonyl)oxy]methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




